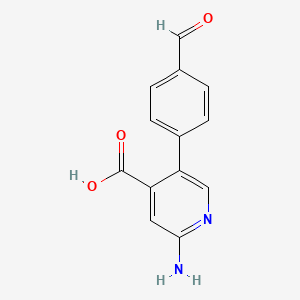
2-Chloro-5-(2,3-dimethylphenyl)nicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-(2,3-dimethylphenyl)nicotinic acid, 95% is a synthetic compound of the nicotinic acid family, which is a group of compounds that are related to the vitamin B3. It is a white solid with a melting point of approximately 150°C. It has been used in scientific research applications, as well as in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(2,3-dimethylphenyl)nicotinic acid, 95% has been used in a variety of scientific research applications. It has been used to study the effects of nicotinic acid on the cardiovascular system, as well as its potential use in the treatment of type 2 diabetes. It has also been used in studies of the effects of nicotinic acid on the central nervous system, as well as its potential use in the treatment of depression.
Wirkmechanismus
2-Chloro-5-(2,3-dimethylphenyl)nicotinic acid, 95% acts as an agonist of the nicotinic acetylcholine receptor, which is a type of receptor found in the brain and other organs. When activated, this receptor is thought to have a variety of effects, including the regulation of blood pressure, the release of hormones, and the control of appetite.
Biochemical and Physiological Effects
2-Chloro-5-(2,3-dimethylphenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to increase levels of HDL cholesterol, reduce levels of LDL cholesterol, and reduce triglyceride levels. It has also been shown to reduce inflammation, reduce blood pressure, and improve insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-Chloro-5-(2,3-dimethylphenyl)nicotinic acid, 95% in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and is readily available from chemical suppliers. It is also relatively stable and has a high melting point, which makes it suitable for use in a variety of experiments. However, there are some limitations to its use in laboratory experiments. It is relatively expensive, and can be difficult to obtain in large quantities. Additionally, it is a relatively new compound, and its long-term effects are not yet known.
Zukünftige Richtungen
There are a number of potential future directions for the use of 2-Chloro-5-(2,3-dimethylphenyl)nicotinic acid, 95%. One potential direction is to further explore its potential use in the treatment of type 2 diabetes and other metabolic disorders. Additionally, further research could be done to explore its potential use in the treatment of depression and other mental health disorders. Another potential direction is to explore its potential use as an anti-inflammatory agent. Finally, further research could be done to explore its potential use as an anti-cancer agent.
Synthesemethoden
2-Chloro-5-(2,3-dimethylphenyl)nicotinic acid, 95% can be synthesized through a process known as the Friedel-Crafts acylation. In this process, an acyl chloride is reacted with a phenol in the presence of an aluminum chloride catalyst. The product of this reaction is then hydrolyzed to yield the desired compound.
Eigenschaften
IUPAC Name |
2-chloro-5-(2,3-dimethylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2/c1-8-4-3-5-11(9(8)2)10-6-12(14(17)18)13(15)16-7-10/h3-7H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOWLQLGDZACSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC(=C(N=C2)Cl)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80687050 |
Source


|
| Record name | 2-Chloro-5-(2,3-dimethylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80687050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(2,3-dimethylphenyl)nicotinic acid | |
CAS RN |
1258624-93-9 |
Source


|
| Record name | 2-Chloro-5-(2,3-dimethylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80687050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














